
(E)-3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a dichlorinated aromatic ring and a propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid typically involves the reaction of 3,4-dichloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Reflux conditions
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3,4-dichloro-2-methylbenzoic acid.
Reduction: Formation of 3,4-dichloro-2-methylphenylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(E)-3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with similar structural features but different substituents, leading to distinct biological activities.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another structurally related compound with different functional groups, affecting its chemical reactivity and applications.
Uniqueness: (E)-3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid is unique due to the presence of dichloro and methyl substituents on the aromatic ring, which can significantly influence its chemical and biological properties. These substituents can enhance its stability, reactivity, and potential biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H8Cl2O2 |
|---|---|
Poids moléculaire |
231.07 g/mol |
Nom IUPAC |
(E)-3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(3-5-9(13)14)2-4-8(11)10(6)12/h2-5H,1H3,(H,13,14)/b5-3+ |
Clé InChI |
FQVQUPKVOPIRQL-HWKANZROSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1Cl)Cl)/C=C/C(=O)O |
SMILES canonique |
CC1=C(C=CC(=C1Cl)Cl)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



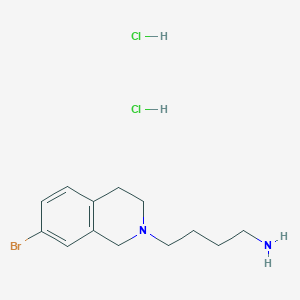
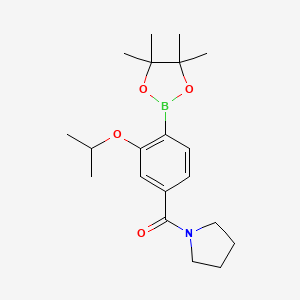
![sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)
![[4-[(3-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726273.png)

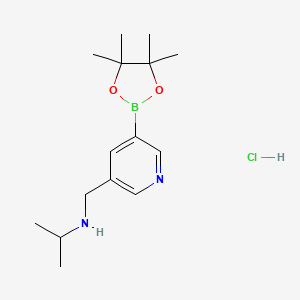
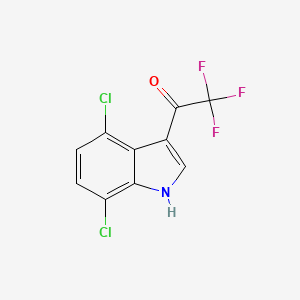
![2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B13726296.png)
![5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one](/img/structure/B13726308.png)
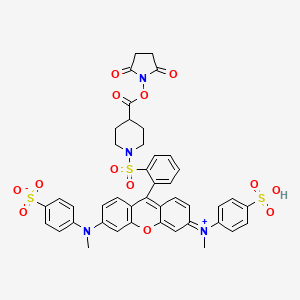
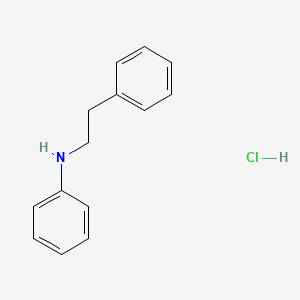
![2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol](/img/structure/B13726329.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide](/img/structure/B13726334.png)
